2H-Tetrazol-5-amine, 2-(2-propenyl)-
Overview
Description
2H-Tetrazol-5-amine, 2-(2-propenyl)-: is a chemical compound with the molecular formula C4H7N5 and a molecular weight of 125.13 g/mol . This compound is characterized by its tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Tetrazol-5-amine, 2-(2-propenyl)- typically involves the reaction of allylamine with sodium azide under specific conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring . The reaction can be represented as follows:
Allylamine+Sodium Azide→2H-Tetrazol-5-amine, 2-(2-propenyl)-
Industrial Production Methods: In an industrial setting, the production of 2H-Tetrazol-5-amine, 2-(2-propenyl)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2H-Tetrazol-5-amine, 2-(2-propenyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield reduced forms of the tetrazole ring.
Substitution: Substitution reactions can occur at the propenyl group or the tetrazole ring. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring or the propenyl group .
Scientific Research Applications
Chemistry: 2H-Tetrazol-5-amine, 2-(2-propenyl)- is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its tetrazole ring is known to interact with various biological targets, making it useful in biochemical assays .
Medicine: Its ability to undergo various chemical modifications allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, 2H-Tetrazol-5-amine, 2-(2-propenyl)- can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 2H-Tetrazol-5-amine, 2-(2-propenyl)- involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- 2H-Tetrazol-5-amine, 2-methyl-
- 2H-Tetrazol-5-amine, 2-ethyl-
- 2H-Tetrazol-5-amine, 2-phenyl-
Comparison: Compared to its analogs, 2H-Tetrazol-5-amine, 2-(2-propenyl)- has a unique propenyl group that imparts distinct chemical reactivity and biological activity. The presence of the propenyl group allows for additional chemical modifications and interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-prop-2-enyltetrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5/c1-2-3-9-7-4(5)6-8-9/h2H,1,3H2,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCVPOWMSULONB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1N=C(N=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996493 | |
Record name | 2-(Prop-2-en-1-yl)-1,2-dihydro-5H-tetrazol-5-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74999-26-1 | |
Record name | 2H-Tetrazol-5-amine, 2-(2-propenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074999261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Tetrazol-5-amine, 2-(2-propenyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Prop-2-en-1-yl)-1,2-dihydro-5H-tetrazol-5-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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